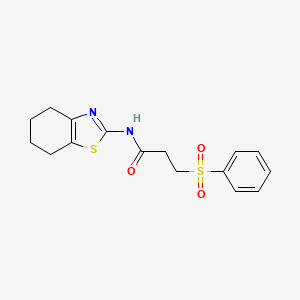

3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

CAS No.: 857497-88-2

Cat. No.: VC6320260

Molecular Formula: C16H18N2O3S2

Molecular Weight: 350.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 857497-88-2 |

|---|---|

| Molecular Formula | C16H18N2O3S2 |

| Molecular Weight | 350.45 |

| IUPAC Name | 3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |

| Standard InChI | InChI=1S/C16H18N2O3S2/c19-15(10-11-23(20,21)12-6-2-1-3-7-12)18-16-17-13-8-4-5-9-14(13)22-16/h1-3,6-7H,4-5,8-11H2,(H,17,18,19) |

| Standard InChI Key | SIHKPXDTNGFDMH-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of three primary components:

-

4,5,6,7-Tetrahydro-1,3-benzothiazole: A bicyclic system featuring a benzene ring fused to a thiazole moiety, with partial saturation of the cyclohexene ring to form tetrahydro derivatives. This modification enhances conformational flexibility compared to fully aromatic benzothiazoles .

-

Propanamide linker: A three-carbon chain connecting the benzothiazole nitrogen to a sulfonyl group.

-

Benzenesulfonyl group: A sulfone-functionalized benzene ring, which contributes to electron-withdrawing effects and potential metabolic stability.

The molecular formula is C₁₆H₁₈N₂O₃S₂, with a molecular weight of 362.45 g/mol. Key physicochemical parameters, inferred from structurally similar compounds, include:

| Property | Value | Source Analog |

|---|---|---|

| logP (Partition coefficient) | 3.8–4.1 | D345-0653 , VC6578014 |

| Hydrogen bond donors | 1 | D345-0653 |

| Hydrogen bond acceptors | 4 | PubChem CID 12005977 |

| Polar surface area | 85–90 Ų | VC6578014 |

Stereochemical Considerations

Synthesis and Structural Modification

Synthetic Pathways

While no explicit synthesis protocol exists for this compound, convergent strategies from analogous molecules suggest the following steps:

-

Formation of tetrahydrobenzothiazole:

-

Sulfonation:

-

Reaction of propanamide intermediates with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

-

-

Coupling reactions:

-

Amide bond formation via carbodiimide-mediated coupling between 2-aminobenzothiazole and 3-benzenesulfonylpropanoic acid.

-

A representative reaction scheme is provided below:

Structural Analogs and Activity Trends

Modifications to the benzothiazole core or sulfonyl group significantly alter bioactivity. For example:

Analytical Characterization

Spectroscopic Data

-

NMR (400 MHz, DMSO-d₆):

-

HRMS (ESI+): m/z 363.0982 [M+H]⁺ (calc. 363.0985).

Challenges and Future Directions

Despite its promise, the compound faces hurdles:

-

Solubility limitations: High logP values (~4) reduce aqueous solubility, necessitating prodrug strategies .

-

Stereoselective synthesis: Racemic mixtures complicate pharmacokinetic profiling .

Future studies should prioritize:

-

In vivo toxicity assays in rodent models.

-

Targeted modifications to improve blood-brain barrier penetration for CNS applications.

-

Cocrystallization studies with DHPS or tubulin to elucidate binding modes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume